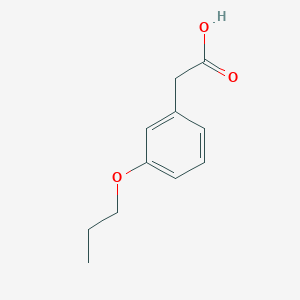

(3-PROPOXYPHENYL)ACETIC ACID

Description

Contextualization within the Phenylacetic Acid Chemical Space

Phenylacetic acid and its derivatives represent a versatile and important class of substances with a broad spectrum of applications. mdpi.com The core structure consists of a phenyl group attached to an acetic acid moiety. wikipedia.org The "chemical space" of phenylacetic acid is vast, created by the potential for numerous substitutions on the phenyl ring. These substitutions can dramatically alter the molecule's physicochemical properties and biological activity.

The parent compound, phenylacetic acid, is a naturally occurring plant auxin and is also found as a metabolite in mammals and other organisms. wikipedia.org The addition of different functional groups to the phenyl ring gives rise to a diverse family of derivatives. For instance, the introduction of a propoxy group at the meta-position, as seen in (3-propoxyphenyl)acetic acid, modifies the lipophilicity and electronic properties of the molecule compared to the unsubstituted parent. Other examples of substitutions include chloro groups, as in (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid, or additional hydroxyl and methoxy (B1213986) groups. drugbank.comelsevierpure.com This structural diversity allows for the fine-tuning of molecules for specific applications, a common strategy in medicinal chemistry and materials science. mdpi.comresearchgate.net The synthesis of these derivatives often involves multi-step processes, starting from substituted precursors to build the final molecular framework. mdpi.com

Research Significance of Phenylacetic Acid Derivatives in Chemical Biology

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netbohrium.com Derivatives of phenylacetic acid are integral components of many well-known pharmaceuticals. researchgate.net Their significance stems from their ability to act as building blocks for more complex molecules and their inherent potential to interact with biological targets. researchgate.netinventivapharma.com

Research has shown that phenylacetic acid derivatives exhibit a wide range of biological activities. For example, various derivatives have been investigated for their potential as:

Aldose Reductase Inhibitors: Certain substituted benzyloxyphenylacetic acids have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These studies have highlighted the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function for biological activity. nih.gov

Anti-inflammatory Agents: The structural motif of phenylacetic acid is present in several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research continues to explore new derivatives for their anti-inflammatory properties, which may involve the inhibition of enzymes like cyclooxygenase.

Anticancer Agents: Some phenylacetic acid derivatives have shown antiproliferative and antitumor properties against various types of cancer cells. researchgate.netontosight.ai

Antimicrobial Agents: Phenylacetic acid itself has antimicrobial properties, and researchers have explored derivatives for enhanced or broader-spectrum activity against bacteria and fungi. mdpi.comelsevierpure.com

The versatility of the phenylacetic acid scaffold allows for the synthesis of large libraries of compounds for high-throughput screening, aiding in the discovery of new lead compounds for drug development. researchgate.net The ability to modify the substituents on the phenyl ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-propoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-6-14-10-5-3-4-9(7-10)8-11(12)13/h3-5,7H,2,6,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRVFOGZGZLVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900704-18-9 | |

| Record name | 2-(3-propoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Organic Synthesis and Chemoenzymatic Methodologies for 3 Propoxyphenyl Acetic Acid and Its Structural Analogues

Established Synthetic Routes to (3-Propoxyphenyl)acetic Acid

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry. This process involves the O-alkylation of a phenol (B47542) with an alkyl halide. The primary precursor for this synthesis is (3-hydroxyphenyl)acetic acid, which provides the core phenylacetic acid structure.

The reaction proceeds by deprotonating the hydroxyl group of (3-hydroxyphenyl)acetic acid with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (Sɴ2) with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether linkage. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.

A general representation of this synthetic route is as follows:

Deprotonation: The hydroxyl group of (3-hydroxyphenyl)acetic acid is treated with a base to form the corresponding sodium or potassium salt.

Alkylation: The resulting phenoxide is reacted with a propyl halide (e.g., 1-bromopropane) to yield this compound.

This method is efficient for producing various alkoxy-substituted phenylacetic acids by simply varying the alkyl halide used in the second step.

Synthetic Strategies for Propoxylated Phenylacetic Acid Derivatives

The synthesis of derivatives of this compound involves a range of strategies aimed at modifying the core structure to explore and optimize its chemical and biological properties. These strategies can be broadly categorized into methods that modify the phenyl ring and those that build complex analogues through multi-step sequences.

Alkylation, as described in the Williamson ether synthesis, is the fundamental approach for introducing the propoxy group onto a dihydroxyphenylacetic acid precursor or for creating dialkoxy derivatives. Beyond simple alkylation, aryl substitution methods offer powerful tools for creating more complex derivatives.

A notable advanced strategy is the direct meta-C‒H arylation of free phenylacetic acids. nih.gov This method utilizes a palladium catalyst and a specialized ligand to functionalize the C-H bond at the meta position of the phenyl ring, a traditionally challenging transformation. nih.gov Using a transient mediator like 2-carbomethoxynorbornene, this technique allows for the direct coupling of various aryl iodides to the phenylacetic acid backbone. nih.gov This approach is significant as it bypasses the need for pre-functionalized starting materials and is compatible with various functional groups, including the chloro and bromo substituents, which can be used for further cross-coupling reactions. nih.gov

Another approach involves photostimulated reactions of phenylacetic acid dianions with aryl halides, which can lead to aryl substitution at either the α-carbon or the para-position of the phenyl ring, depending on the metallic counterion used. acs.org

The construction of complex analogues often requires multi-step synthetic pathways that systematically build the target molecule. savemyexams.com These protocols are essential when the desired substituents cannot be introduced through simple, direct reactions. A representative multi-step synthesis for creating a complex phenylacetic acid derivative, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid, illustrates this principle. mdpi.com

A typical sequence for such a synthesis might involve:

Core Aromatic Construction: Building a substituted aromatic precursor. For instance, starting from a molecule like 2,6-dibromo-4-methylaniline, Suzuki coupling reactions can be used to introduce multiple phenyl groups. mdpi.com

Side-Chain Installation: The methyl group on the newly formed aromatic core (e.g., 3,4,5-triphenyltoluene) is functionalized. This is often achieved through radical bromination using N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide derivative. mdpi.com

Nitrile Formation: The benzyl bromide is then converted to a nitrile by reaction with a cyanide salt, such as potassium cyanide (KCN). This step extends the carbon chain by one, which is crucial for forming the acetic acid moiety. mdpi.com

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under acidic conditions (e.g., using HBr in acetic acid or TiCl₄/HCl) to yield the final complex phenylacetic acid analogue. mdpi.com

Such multi-step syntheses, while often challenging due to issues like poor solubility of intermediates, are highly versatile and enable the creation of a wide array of structurally diverse analogues. mdpi.comnih.govmdpi.com

Precursor Chemical Utilization in Reaction Design for this compound

The primary precursor for the aromatic core is (3-hydroxyphenyl)acetic acid . This compound is a metabolite of dietary flavonoids and phenols. researchgate.nethealthmatters.iorupahealth.com Its synthesis can be achieved through various methods, including biotransformation processes where fungi are used to hydroxylate phenylacetic acid at the meta position. google.com

The propoxy group is typically introduced using a propylating agent . The most common choices are 1-bromopropane or 1-iodopropane due to their reactivity in Sɴ2 reactions. The selection of the halide affects the reaction rate, with iodide being a better leaving group than bromide.

Below is a table summarizing the key precursors and reagents involved in the synthesis.

| Precursor/Reagent | Role in Synthesis | Relevant Reaction Type | Reference |

|---|---|---|---|

| (3-Hydroxyphenyl)acetic Acid | Core structure provider (phenylacetic acid backbone with hydroxyl group for functionalization) | Williamson Ether Synthesis | google.com |

| 1-Bromopropane / 1-Iodopropane | Source of the n-propyl group for the ether linkage | Alkylation (Sɴ2 Reaction) | google.com |

| Potassium Carbonate (K₂CO₃) / Sodium Hydride (NaH) | Base for deprotonating the phenolic hydroxyl group | Acid-Base Reaction | inventivapharma.com |

| Dimethylformamide (DMF) / Acetone | Polar aprotic solvent to facilitate the Sɴ2 reaction | Solvent | nih.gov |

| Phenylacetic Acid | Starting material for microbial hydroxylation to produce (3-hydroxyphenyl)acetic acid | Biotransformation | google.comwikipedia.org |

| Aryl Iodides | Coupling partner for C-H arylation to add substituents to the phenyl ring | Palladium-Catalyzed C-H Activation | nih.gov |

| N-Bromosuccinimide (NBS) | Reagent for benzylic bromination, preparing for side-chain extension | Radical Substitution | mdpi.com |

| Potassium Cyanide (KCN) | Source of cyanide for converting benzyl halides to nitriles | Nucleophilic Substitution | mdpi.com |

Rational Design and Derivatization for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The rational design and synthesis of derivatives of this compound are primarily driven by the need to understand and optimize their biological activity through Structure-Activity Relationship (SAR) studies. uc.ptbirmingham.ac.uk SAR analysis investigates how specific structural modifications to a molecule affect its interaction with a biological target, such as an enzyme or receptor. acs.orgnih.gov By systematically altering parts of the this compound scaffold—such as the length and nature of the alkoxy chain, the substitution pattern on the phenyl ring, and the nature of the acidic group—researchers can identify key structural features responsible for its pharmacological effects. nih.gov

For example, in the development of inhibitors for enzymes like cyclooxygenase (COX) or signal transducer and activator of transcription 3 (STAT3), phenylacetic acid derivatives serve as a common scaffold. acs.orgnih.gov Isosteric replacement of a benzoic acid moiety with a 3-substituted phenylacetic acid has been shown to significantly decrease the inhibitory activity against STAT3, highlighting the sensitivity of the target to the linker between the phenyl ring and the carboxylic acid. acs.org

The following table outlines key structural modifications and their observed impact on the activity of related phenylacetic acid derivatives, providing a framework for the rational design of novel analogues.

| Structural Modification | Rationale / Investigated Property | Observed SAR Outcome | Reference |

|---|---|---|---|

| Varying Alkoxy Chain Length (e.g., methoxy (B1213986), ethoxy, propoxy) | Investigate the effect of lipophilicity and steric bulk on target binding. | In phenolic esters, increasing alkyl chain length can affect both lipophilicity and cytotoxic activity. | uc.pt |

| Substitution on the Phenyl Ring (e.g., methyl, chloro, fluoro) | Probe electronic and steric effects on binding affinity and selectivity. | Methyl substitutions on the aromatic ring of certain STAT3 inhibitors significantly reduced their DNA-binding disruption activity. | acs.org |

| Isosteric Replacement of Carboxylic Acid (e.g., tetrazole) | Improve metabolic stability or alter binding interactions. | Replacing the carboxyl group with a tetrazole did not improve STAT3-inhibitory activity in one study. | acs.org |

| Positional Isomerism (e.g., 2-propoxy vs. 3-propoxy vs. 4-propoxy) | Determine the optimal substitution pattern for interaction with the target's binding pocket. | The position of hydroxyl groups on benzoic acid derivatives strongly influences their inhibitory activity against α-amylase. | nih.gov |

| Addition of Aryl Groups to the Phenyl Ring | Explore extended binding pockets and increase molecular complexity. | Meta-C-H arylation provides a direct route to novel derivatives with potentially different biological profiles. | nih.gov |

Through such systematic derivatization, new compounds with enhanced potency, improved selectivity, and better pharmacokinetic properties can be developed. mdpi.commdpi.com

Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 Propoxyphenyl Acetic Acid

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of (3-propoxyphenyl)acetic acid, offering crucial information about its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by features characteristic of its carboxylic acid and ether functionalities. Due to extensive intermolecular hydrogen bonding, carboxylic acids typically exist as cyclic dimers in the solid state and in concentrated solutions. youtube.com This dimerization has a profound effect on the spectrum. The most notable feature is an extremely broad absorption band for the O-H stretch, which can extend from 2500 to 3400 cm⁻¹. youtube.comlibretexts.org The C=O stretching vibration of the carboxyl group appears as a strong, sharp band, typically in the range of 1700-1730 cm⁻¹, its position influenced by the hydrogen bonding. researchgate.net The spectrum also displays characteristic absorptions for the propoxy group, including the C-O-C asymmetric and symmetric stretching vibrations. Aliphatic C-H stretching from the propoxy and acetic acid methylene (B1212753) groups are visible just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring gives rise to distinct signals, including the C-H stretching modes above 3000 cm⁻¹ and various C=C stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.netscispace.com The symmetric C=O stretch of the carboxylic acid dimer is also observable. Raman is particularly useful for identifying the skeletal vibrations of the molecule, which appear in the lower frequency "fingerprint" region. researchgate.net Gaussian analysis of Raman spectra for similar molecules like acetic acid has revealed the presence of monomers in equilibrium with hydrogen-bonded chains and dimers. rsc.org

Table 1: Key Vibrational Bands for this compound

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3400 (very broad) | Weak or not observed | The breadth is a hallmark of strong hydrogen bonding. youtube.comlibretexts.org |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 (strong) | Characteristic of the benzene (B151609) ring protons. |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Arises from the propoxy and methylene groups. nih.gov |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 (strong) | 1700 - 1730 | Position is lowered due to hydrogen bonding in the dimer form. |

| Aromatic C=C Stretch | 1450 - 1610 (multiple bands) | 1450 - 1610 (strong) | Indicates the presence of the phenyl ring. researchgate.net |

| C-O-C Asymmetric Stretch (Ether) | 1240 - 1260 | Weak or not observed | A key indicator of the ether linkage. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Observed | Coupled with O-H in-plane bending. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. figshare.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a distinct signal for each unique proton in the molecule. The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 12 ppm; this signal disappears upon exchange with D₂O. libretexts.org The protons on the benzene ring appear in the aromatic region (δ 6.8–7.3 ppm), showing complex splitting patterns due to their coupling with each other. The benzylic protons of the acetic acid moiety (-CH₂COOH) resonate as a singlet around 3.6 ppm. The propoxy group (-O-CH₂CH₂CH₃) gives rise to three distinct signals: a triplet for the terminal methyl protons (~1.0 ppm), a multiplet (sextet) for the central methylene protons (~1.8 ppm), and a triplet for the methylene protons attached to the oxygen atom (~3.9 ppm). sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-180 ppm range. libretexts.orgchemicalbook.com The aromatic carbons resonate between 114 and 160 ppm, with the carbon directly attached to the propoxy group (C-O) being the most downfield in this region. The benzylic carbon (-CH₂COOH) appears around 41 ppm. The three carbons of the propoxy group are found in the upfield region, with the carbon bonded to the ether oxygen at ~70 ppm, the central carbon at ~22 ppm, and the terminal methyl carbon at ~10 ppm. msu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| -COOH | 10.0 - 12.0 | broad singlet | 170 - 180 |

| Aromatic C-H | 6.8 - 7.3 | multiplet | 114 - 122, 129 |

| Aromatic C -O | - | - | ~159 |

| Aromatic C -CH₂ | - | - | ~135 |

| -C H₂-COOH | ~3.6 | singlet | ~41 |

| -O-C H₂-CH₂-CH₃ | ~3.9 | triplet | ~70 |

| -O-CH₂-C H₂-CH₃ | ~1.8 | sextet | ~22 |

| -O-CH₂-CH₂-C H₃ | ~1.0 | triplet | ~10 |

Note: Values are approximate and can vary based on solvent and concentration. libretexts.orgmsu.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is primarily due to the π → π* transitions within the substituted benzene ring. nist.gov Aromatic compounds typically show a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. shimadzu.com In polar solvents, this compound would be expected to exhibit a maximum absorption (λmax) in the range of 270-280 nm, characteristic of a substituted benzene ring. researchgate.net The exact position and intensity of the absorption can be influenced by the solvent polarity and pH, which affects the ionization state of the carboxylic acid group.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~275 | Substituted Benzene Ring |

| n → π | ~210 | Carboxylic Acid Carbonyl |

Note: The n → π transition of the carbonyl is often weak and may be masked by stronger absorptions.* libretexts.orgnist.gov

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a destructive technique that ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and gain insight into the structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₄O₃, giving it a molecular weight of 194.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 194. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a significant [M-45]⁺ peak at m/z 149. libretexts.orglibretexts.org Another characteristic fragmentation is α-cleavage at the benzylic position, which would result in the formation of a stable ion. The loss of the entire propoxy group (-OC₃H₇) or parts of it through ether cleavage also contributes to the fragmentation pattern. libretexts.org In softer ionization techniques like electrospray ionization (ESI), the pseudomolecular ions [M+H]⁺ (m/z 195) in positive mode or [M-H]⁻ (m/z 193) in negative mode are typically the most abundant. uab.eduuni.lu

Table 4: Major Expected Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Identity | Neutral Loss |

| 194 | [C₁₁H₁₄O₃]⁺ (Molecular Ion) | - |

| 177 | [M - OH]⁺ | Hydroxyl Radical (•OH) |

| 151 | [M - C₃H₇]⁺ | Propyl Radical (•C₃H₇) |

| 149 | [M - COOH]⁺ | Carboxyl Radical (•COOH) |

| 107 | [C₇H₇O]⁺ (Tropylium-like) | C₂H₃O₂ |

Fragmentation patterns are predictive and based on common pathways for related structures. libretexts.orgmiamioh.edu

High-Resolution Chromatographic Separations (HPLC, GC-MS) for Purity and Quantitative Analysis of this compound

Chromatographic methods are essential for separating this compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile organic acids. A common method for this compound involves reversed-phase chromatography. sielc.com This typically uses a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like formic acid or phosphoric acid added to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. sielc.comcfs.gov.hk Detection is commonly achieved using a UV detector set to the λmax of the compound (~275 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, for instance, by reaction with methanol (B129727) in an acidic medium. acee-journal.pl The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a wax-type column) before being detected by the mass spectrometer. shimadzu.com This method provides excellent sensitivity and allows for definitive identification based on both retention time and the mass spectrum of the derivatized analyte. nih.govacee-journal.pl

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) sielc.com | |

| Detection | UV at ~275 nm | |

| Flow Rate | ~1.0 mL/min | |

| GC-MS | Derivatization | Required (e.g., methylation to form methyl (3-propoxyphenyl)acetate) acee-journal.pl |

| Column | Capillary column (e.g., SH-WAX, HP-5ms) shimadzu.comscispace.com | |

| Carrier Gas | Helium | |

| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring mode) |

Computational Chemistry and in Silico Molecular Modeling of 3 Propoxyphenyl Acetic Acid Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics (Density Functional Theory, ab initio Methods)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of (3-propoxyphenyl)acetic acid. nih.gov These first-principles approaches model the electronic structure of the molecule to predict its geometry, stability, and reactivity without reliance on empirical parameters. acs.org Methods like the B3LYP functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. nih.govnih.gov

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. faccts.de For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. nih.gov

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds:

The C-O bond of the propoxy ether linkage.

The C-C bonds within the flexible propoxy chain.

The C-C bond connecting the phenyl ring to the acetic acid moiety.

The C-C bond within the acetic acid side chain.

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Values) This table presents typical values expected from DFT (B3LYP/6-31G(d,p)) calculations, based on analogous structures. Actual values would be derived from a specific computational output.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (carbonyl) | ~1.36 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C(aromatic)-C-C=O | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the oxygen atom of the propoxy group, while the LUMO is likely centered on the carboxylic acid moiety, particularly the antibonding π* orbital of the carbonyl group. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. irjweb.com These include chemical hardness (η), softness (S), and the electrophilicity index (ω). ajchem-a.comiucr.org

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound Values are representative and based on DFT calculations for similar aromatic carboxylic acids. researchgate.netscirp.org

| Parameter | Definition | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV | Relates to chemical stability and reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV | Measures resistance to change in electron distribution |

| Softness (S) | 1 / η | ~ 0.4 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | ~ 3.2 eV | Measures global electrophilic nature |

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP is calculated to predict how a molecule will interact with other chemical species. nih.gov Different potential values on the surface are represented by different colors: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would clearly identify the key reactive regions:

Negative Potential (Red/Yellow): The most intense negative potential is expected around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. The ether oxygen of the propoxy group also contributes to a region of negative potential.

Positive Potential (Blue): The most positive potential is located on the acidic hydrogen of the carboxyl group, highlighting its role as a hydrogen bond donor.

Neutral/Intermediate Potential (Green): The phenyl ring and the aliphatic carbons of the propoxy chain would constitute the more neutral regions of the molecule.

Table 3: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Red | Strongly Negative | Site for electrophilic attack, H-bond acceptor |

| Carboxyl Hydrogen (-OH) | Blue | Strongly Positive | Site for nucleophilic attack, H-bond donor |

| Ether Oxygen (-O-) | Yellow/Orange | Negative | Secondary H-bond acceptor site |

| Phenyl Ring (π-system) | Green/Yellow | Slightly Negative/Neutral | Site for π-π stacking interactions |

| Propoxy Alkyl Chain | Green | Neutral | Contributes to hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods describe the static nature of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and interactions within a larger system. nih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with an explicit solvent, most commonly water, to mimic physiological conditions. mdpi.com Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to understand:

Solvation: How water molecules arrange around the solute, forming hydration shells around polar groups like the carboxylic acid.

Conformational Dynamics: The transitions between different low-energy conformers in solution, revealing the flexibility of the propoxy and acetic acid side chains.

Intramolecular Hydrogen Bonding: The stability and lifetime of any potential hydrogen bonds within the molecule.

Intermolecular Interactions: How the molecule interacts with other solutes or surfaces, which is crucial for understanding processes like drug formulation or membrane transport. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of another (a receptor, typically a protein or enzyme). jspae.comjspae.com This method is central to structure-based drug design, helping to identify potential drug candidates and elucidate their mechanism of action. researchgate.net

The docking process involves two main steps:

Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. Lower scores typically indicate more favorable binding.

Docking simulations of this compound into a target protein's active site can predict key binding interactions. Studies on similar phenylacetic acid derivatives show that the carboxylic acid group is often crucial for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine), while the phenyl ring and propoxy group engage in hydrophobic and van der Waals interactions. researchgate.netijper.org

Table 4: Hypothetical Molecular Docking Results for this compound This table illustrates typical interactions that would be identified in a docking study with a hypothetical enzyme active site.

| Ligand Moiety | Receptor Residue (Example) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Carboxyl Group (-COOH) | Arginine (Arg) | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |

| Carboxyl Group (-COOH) | Serine (Ser) | Hydrogen Bond | 2.0 - 3.0 |

| Phenyl Ring | Leucine (Leu) / Phenylalanine (Phe) | Hydrophobic / π-π Stacking | 3.5 - 5.0 |

| Propoxy Group | Valine (Val) / Isoleucine (Ile) | Hydrophobic Interaction | 4.0 - 5.5 |

| Ether Oxygen | Tyrosine (Tyr) -OH | Hydrogen Bond (acceptor) | 2.5 - 3.2 |

Pharmacophore Modeling for Ligand Feature Identification in Biological Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model is not a real molecule but an abstract map of key interaction points. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

A pharmacophore model for this compound, based on its potential as a ligand for a biological target, would highlight its key chemical properties. nih.gov This model could then be used as a 3D query to search large chemical databases for other diverse molecules that fit the model and might have similar biological activity. nih.gov

Table 5: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Description |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Carboxylic acid -OH group | Donates a proton to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Accepts a proton via its lone pair electrons. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen (-O-) | Can act as a secondary hydrogen bond acceptor. |

| Aromatic Ring (AR) | Phenyl ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature (HY) | Propoxy group (-OCH2CH2CH3) | Contributes to van der Waals and hydrophobic interactions. |

Investigation of Biological Target Modulation and Enzymatic Activities by 3 Propoxyphenyl Acetic Acid Analogues

Enzymatic Inhibition Studies of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives have been the subject of numerous studies to determine their potential as inhibitors of various enzymes. These investigations are crucial for understanding their mechanism of action and for the development of new therapeutic agents.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. drugbank.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.govdrugbank.com

Phenylacetic acid derivatives have been extensively investigated as selective COX-2 inhibitors. The general structure of many selective COX-2 inhibitors includes a central ring system with two adjacent aryl groups. nih.gov One of these aryl groups often possesses a para-sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) moiety, which is a key pharmacophore for selective COX-2 binding. drugbank.com This structural feature allows the inhibitor to fit into a side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. nih.gov

Studies on various phenoxy acetic acid derivatives have demonstrated significant selective COX-2 inhibitory activity. For instance, a series of novel phenoxy acetic acid derivatives showed potent COX-2 inhibition with IC50 values in the nanomolar range, comparable to the well-known selective COX-2 inhibitor celecoxib. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their therapeutic potential.

The binding of these inhibitors to the COX active site is a complex process. For selective COX-1 inhibitors, a snug fit within the smaller active site channel of the COX-1 isoform is a determining factor. nih.gov In contrast, selective COX-2 inhibitors exploit the larger active site and the additional side pocket of the COX-2 enzyme. nih.gov Molecular modeling studies have been instrumental in elucidating the intricate interactions between these phenylacetic acid analogues and the COX-2 enzyme, providing a basis for the rational design of new and more effective anti-inflammatory agents. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Phenylacetic Acid Derivatives and Reference Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| Phenoxy Acetic Acid Derivative 5c | 10.04 | 0.09 | 111.53 |

| Phenoxy Acetic Acid Derivative 5d | 9.03 | 0.08 | 112.88 |

| Phenoxy Acetic Acid Derivative 5f | 8.00 | 0.06 | 133.34 |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |

| Mefenamic Acid (Reference) | 10.01 | 1.98 | 5.06 |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. nih.gov

Malic enzymes (MEs) are a family of enzymes that catalyze the oxidative decarboxylation of L-malate to pyruvate, producing CO2 and reducing NAD(P)+ to NAD(P)H. nih.gov In mammals, three isoforms have been identified: the cytosolic NADP+-dependent ME1, and the mitochondrial NAD+-dependent ME2 and NADP+-dependent ME3. fishersci.com These enzymes play crucial roles in cellular metabolism, including energy production and the maintenance of redox balance. nih.gov

While direct studies on the inhibition of malic enzyme by (3-propoxyphenyl)acetic acid are not extensively documented, research on related compounds provides insights into potential inhibitory mechanisms. Phenylacetic acid has been utilized in the synthesis of analogues designed as inhibitors of malic enzyme isoforms, particularly ME3, which is a therapeutic target in certain cancers like pancreatic ductal adenocarcinoma (PDAC). nih.gov

A study focused on developing selective ME3 inhibitors synthesized several analogues of 6-piperazin-1-ylpyridin-3-ol amides, where phenylacetic acid was used as a coupling partner. nih.gov The findings from this research highlighted the critical role of a phenolic hydroxyl group at a specific position for effective binding to the ME3 enzyme. nih.gov Molecular docking studies revealed that this hydroxyl group forms hydrogen bonds with key amino acid residues, such as Asp304 and Asn489, within the malate (B86768) binding pocket of ME3. nih.gov The replacement or change in the position of this phenolic hydroxyl group led to a significant loss of inhibitory activity. nih.gov

The inhibition kinetics of these compounds were also investigated. One of the potent analogues was found to be a competitive inhibitor with respect to L-malate and an uncompetitive inhibitor with respect to NADP+. nih.gov This suggests that the inhibitor binds to the same site as the substrate L-malate, competing for access to the enzyme's active site.

Table 2: Malic Enzyme (ME) Isoform Inhibition by a Phenylpropanoic Acid-derived Compound

| Compound | ME1 IC50 (μM) | ME2 IC50 (μM) | ME3 IC50 (μM) |

| Compound 16b | 2.25 | 1.35 | 0.15 |

Data for compound 16b, a potent and selective ME3 inhibitor derived from a phenylpropanoic acid analogue. nih.gov

Protein O-mannosylation is a crucial post-translational modification in fungi, initiated by a family of enzymes known as protein O-mannosyltransferases (PMTs). frontiersin.org These enzymes transfer a mannose residue from dolichol-phosphate-D-mannose to serine or threonine residues of secretory proteins. frontiersin.org In pathogenic fungi, PMTs, particularly PMT1, are essential for cell wall integrity, morphogenesis, and virulence. frontiersin.org This makes PMT1 an attractive target for the development of novel antifungal agents.

While there is no direct evidence of this compound modulating PMT1 activity, research into inhibitors of this enzyme has identified compounds with related structural features. The first described inhibitors of fungal PMT1 are derivatives of rhodanine-3-acetic acid. nih.gov One such potent inhibitor is 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid, which has shown to inhibit Candida albicans PMT1 with IC50 values in the sub-micromolar range. nih.gov

The structure of these rhodanine-3-acetic acid inhibitors, featuring phenyl and phenoxy moieties, suggests that the aromatic and ether functionalities present in this compound could potentially interact with the PMT1 active site. Phenolic compounds, in general, are known to possess broad-spectrum antifungal activity, often attributed to their ability to disrupt fungal cell membranes and inhibit key enzymes. drugbank.combiorxiv.org

The mechanism of PMT1 inhibition by the rhodanine-3-acetic acid derivatives likely involves interference with the binding of either the mannose donor or the protein acceptor substrate. The acetic acid moiety of these inhibitors is a common feature with this compound, suggesting a potential point of interaction within the enzyme's active site. The hydrophobic phenyl and phenoxy groups of the known inhibitors contribute to their binding affinity, a characteristic that could be shared by the propoxyphenyl group of the subject compound.

Further studies are required to directly assess the modulatory effects of this compound and its analogues on PMT1 activity. However, the existing data on rhodanine-3-acetic acid derivatives provides a valuable starting point for designing such investigations and for synthesizing novel phenylacetic acid-based PMT1 inhibitors.

Table 3: Inhibitory Activity of Rhodanine-3-acetic acid Derivatives against Candida albicans PMT1

| Compound | Description | C. albicans PMT1 IC50 (μM) |

| 5a | 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | 0.2 - 0.5 |

Data sourced from a study on rhodanine-3-acetic acid derivatives as PMT1 inhibitors. nih.gov

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. drugbank.com Due to its role in pigmentation, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. nih.gov

Numerous studies have investigated the inhibition of tyrosinase by phenolic compounds and carboxylic acids, which are structurally related to this compound. wikipedia.orgnih.gov The inhibitory mechanism of these compounds can vary, and they are often classified based on their kinetics as competitive, non-competitive, uncompetitive, or mixed-type inhibitors. nih.gov

Competitive inhibitors typically have a structure that mimics the substrate and binds to the active site of the enzyme, preventing the substrate from binding. nih.gov Phenolic compounds, due to their structural similarity to L-tyrosine, often act as competitive inhibitors of tyrosinase. fishersci.com For example, L-pyroglutamic acid has been shown to be a competitive inhibitor of mushroom tyrosinase. nih.gov

Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov This type of inhibition is characterized by a decrease in Vmax without a change in Km. Some phenolic compounds have been reported to act as non-competitive inhibitors. drugbank.com

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This mode of inhibition affects both the Km and Vmax of the enzymatic reaction. Several carboxylic acids, including 3-phenyllactic acid, lactic acid, and malic acid, have been identified as mixed-type inhibitors of mushroom tyrosinase. nih.gov

The propoxy group and the phenylacetic acid moiety of this compound suggest that it could potentially interact with the tyrosinase active site. The phenolic nature of the core structure could allow it to mimic the natural substrate, L-tyrosine, potentially leading to competitive or mixed-type inhibition. The specific kinetics would depend on the precise binding interactions with the enzyme.

Table 4: Tyrosinase Inhibitory Activity and Kinetics of Various Carboxylic Acids

| Compound | IC50 (mM) | Inhibition Type |

| 3-Phenyllactic acid | 3.50 | Mixed-type |

| Lactic acid | 5.42 | Mixed-type |

| L-Pyroglutamic acid | 3.38 | Competitive |

| Malic acid | 3.91 | Mixed-type |

Data for mushroom tyrosinase inhibition. nih.gov

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor. hmdb.ca These enzymes are involved in numerous physiological and pathological processes. Inhibition of peroxidase activity, particularly thyroid peroxidase (TPO), is a key mechanism for the treatment of hyperthyroidism. nih.gov

Phenolic compounds are well-known inhibitors of peroxidases. nih.gov Their inhibitory activity is often attributed to their ability to act as alternative substrates or to interact with the enzyme's active site, thereby preventing the oxidation of the primary substrate. nih.gov The inhibition kinetics can be competitive, non-competitive, or uncompetitive, depending on the specific phenolic compound and the peroxidase isoform. nih.gov

For instance, a study on the inhibition of thyroid peroxidase by various polyphenols demonstrated different modes of inhibition. Rosmarinic acid and rutin (B1680289) were found to be competitive inhibitors, chlorogenic acid was a non-competitive inhibitor, and quercetin (B1663063) exhibited uncompetitive inhibition. nih.gov This highlights the diversity of interactions between phenolic structures and the peroxidase enzyme.

The structure of this compound, containing a phenolic ether and a carboxylic acid group, suggests it could act as a peroxidase inhibitor. The phenyl ring can interact with the enzyme's active site, and the propoxy group may influence its binding affinity and specificity. The mechanism of inhibition would likely involve competition with the enzyme's natural substrates or binding to an allosteric site.

The peroxidase-catalyzed oxidation of indole-3-acetic acid (IAA), a compound structurally related to phenylacetic acid, is also inhibited by phenolic compounds. nih.gov In this system, phenolic inhibitors act as traps for free radicals that participate in the chain reaction of IAA oxidation. nih.gov This suggests that this compound could potentially inhibit peroxidase-catalyzed oxidations through a similar free-radical scavenging mechanism.

Table 5: Inhibition of Thyroid Peroxidase (TPO) by Various Phenolic Compounds

| Compound | IC50 (mM) | Inhibition Mode |

| Rosmarinic acid | 0.004 | Competitive |

| Quercetin | 0.199 | Uncompetitive |

| Chlorogenic acid | 0.015 | Non-competitive |

| Rutin | 1.44 | Competitive |

Data sourced from a study on the inhibition of thyroid peroxidase by phenolic compounds. nih.gov

Receptor Ligand Binding and Functional Assays for Phenylacetic Acid Derivatives

Beyond enzymatic inhibition, phenylacetic acid derivatives have been shown to interact with various cellular receptors, acting as either agonists or antagonists. These interactions can trigger or block specific signaling pathways, leading to a range of physiological effects.

One notable target for phenylacetic acid derivatives is the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. A study focused on the development of new human PPAR (hPPAR) agonists identified a series of phenylacetic acid derivatives with in vivo glucose and triglyceride-lowering activity. nih.gov These compounds were shown to be agonists of hPPAR, suggesting their potential for the treatment of metabolic disorders. The study demonstrated that structural modifications to the initial phenylacetic acid lead compound, such as homologation and conversion to substituted benzisoxazoles and benzofurans, resulted in compounds with potency comparable to the known PPAR agonist BRL 49653. nih.gov

Another important receptor target for this class of compounds is the endothelin (ET) receptor. Specifically, phenoxyphenylacetic acid derivatives have been developed as potent and selective antagonists of the endothelin-A (ET(A)) receptor. nih.gov Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through ET(A) and ET(B) receptors. Antagonism of the ET(A) receptor is a therapeutic strategy for diseases mediated by ET-1, such as hypertension. Research in this area led to the identification of a phenoxyphenylacetic acid derivative, RPR118031A, which exhibited a high affinity for the rat aortic ET(A) receptor with an IC50 of 4 nM and demonstrated in vivo potency. nih.gov

The diverse pharmacological activities of various phenylacetic acid derivatives suggest that this chemical scaffold can be adapted to interact with a range of receptor types. For example, different derivatives are known to interact with muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) transporters. drugbank.com

Table 6: Receptor Binding Affinity of a Phenoxyphenylacetic Acid Derivative

| Compound | Receptor Target | In Vitro Activity (IC50, nM) |

| 27b | Rat Aortic ET(A) | 4 |

Data for a potent and selective ET(A) receptor antagonist. nih.gov

Histamine (B1213489) H3 Receptor Binding and Inverse Agonism Studies

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, it has emerged as a significant target for the development of drugs for neurological and psychiatric disorders. H3R antagonists and inverse agonists are of particular interest due to their potential to enhance neurotransmitter release.

Studies on various phenoxyalkyl derivatives have revealed high binding affinities for the human H3 receptor (hH3R). For instance, a series of acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives showed very good affinities, with Ki values below 100 nM. enseignementsup-recherche.gouv.fr Specifically, compounds incorporating a pentylene or hexylene chain attached to a substituted phenoxy ring and terminating in a cyclic amine (like piperidine (B6355638) or azepane) have demonstrated Ki values ranging from 12 nM to the subnanomolar range. nih.gov

Inverse agonism is a key functional characteristic of many H3R ligands. This property refers to the ability of a compound to decrease the constitutive activity of the receptor, a phenomenon observed with the H3 receptor. nih.gov Functional assays, such as [35S]GTPγS binding assays, are employed to determine the inverse agonist activity of these compounds. nih.gov For many H3R antagonists, it has been demonstrated that they indeed act as inverse agonists, thereby reducing the basal signaling activity of the receptor. nih.govnih.gov

Table 1: Histamine H3 Receptor Binding Affinities of Representative Phenoxyalkyl Analogues

| Compound ID | Structure | Ki (nM) for hH3R |

| Analogue A | 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | 30 |

| Analogue B | 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | 42 |

| Analogue C | 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 25 |

This table presents data for structurally related phenoxyalkylamines to illustrate the potential binding affinities of this compound class at the histamine H3 receptor. Data for this compound itself is not currently available.

Exploration of Other Receptor Interactions

The principle of molecular promiscuity, where a single compound can interact with multiple targets, is a critical aspect of drug discovery. Therefore, the exploration of off-target interactions is essential to understand the full pharmacological profile of a compound series. For analogues of this compound, this involves screening against a panel of other receptors to determine selectivity and identify potential polypharmacological effects.

For instance, some histamine H3 receptor ligands have been investigated for their activity at other receptors, such as dopamine and serotonin (B10506) receptors, as well as their ability to inhibit enzymes like cholinesterases and monoamine oxidase B (MAO B). nih.govnih.gov This "multi-target" approach can be beneficial for complex diseases like Alzheimer's, where modulating different pathways may offer enhanced therapeutic efficacy. nih.gov

While specific data for this compound analogues is limited, studies on broader classes of phenoxy derivatives provide insights. For example, certain phenoxyalkylamines designed as H3R ligands have been shown to also possess affinity for the serotonin transporter (SERT). nih.gov

In Vitro Assays for Bioactivity Profiling of Novel this compound Analogues

Beyond specific receptor binding assays, a broader in vitro bioactivity profile of novel this compound analogues can be established through a variety of functional assays. These assays can reveal potential therapeutic applications beyond the modulation of the histamine H3 receptor.

Phenoxyacetic acid derivatives, as a chemical class, have been investigated for a wide array of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. For example, a number of novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory potential. nih.gov In these studies, compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes in vitro, with some demonstrating significant and selective COX-2 inhibition with IC50 values in the nanomolar range. nih.gov

Furthermore, other studies have explored the in vitro cytotoxic activity of phenoxyacetamide derivatives against various human cancer cell lines. mdpi.com These investigations help to build a comprehensive understanding of the biological potential of this chemical scaffold.

Table 2: In Vitro Bioactivity Profile of Representative Phenoxyacetic Acid Derivatives

| Compound Class | Assay Type | Target/Cell Line | Activity (IC50/EC50) |

| Phenoxyacetic Acid Derivative | COX-2 Inhibition | Ovine COX-2 | 0.06 - 0.09 µM |

| Phenoxyacetic Acid Derivative | COX-1 Inhibition | Ovine COX-1 | 4.07 - 14.5 µM |

| Phenoxyacetamide Derivative | Cytotoxicity | HepG2 (Liver Cancer) | Varies |

This table showcases the diverse in vitro bioactivities observed for the broader class of phenoxyacetic acid derivatives, highlighting their potential for further investigation in different therapeutic areas.

Biochemical Pathways and Metabolic Fates of Phenylacetic Acid Derivatives in Biological Systems

Enzymatic Conjugation and Catabolic Pathways in Plant Systems

There is currently no specific information available in the scientific literature regarding the enzymatic conjugation and catabolic pathways of (3-propoxyphenyl)acetic acid in plant systems. The following section details the known processes for phenylacetic acid (PAA).

Similar to other auxins, the biological activity of PAA in plants is regulated through conjugation and catabolism to maintain hormonal homeostasis researchgate.netnih.govnih.gov. The inactivation of PAA involves its conversion into various conjugates, which can be either reversible storage forms or intermediates for irreversible degradation researchgate.net.

Enzymatic Conjugation:

PAA can be conjugated to amino acids and sugars. This process is catalyzed by specific enzymes that often also act on IAA, indicating a shared metabolic machinery between these two auxins nih.govnih.govjetir.org.

Amino Acid Conjugation: The GRETCHEN HAGEN 3 (GH3) family of enzymes, which are IAA-amido synthetases, have been shown to catalyze the formation of amide-linked conjugates between PAA and amino acids nih.gov. In Arabidopsis, overexpression of certain GH3 genes leads to increased levels of PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu) nih.gov. Recent studies have also identified novel PAA conjugates in plants, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) nih.govnih.gov.

Sugar Conjugation: PAA can also be conjugated to glucose to form phenylacetyl-glucose (PAA-glc) nih.govnih.gov. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), such as UGT84B1 in Arabidopsis, which can use both PAA and IAA as substrates in vitro researchgate.netnih.gov.

These conjugation reactions are a key mechanism for regulating the levels of active PAA within the plant nih.gov.

Catabolic Pathways:

The catabolic pathways for PAA are less well-characterized than those for IAA nih.gov. While IAA undergoes oxidative degradation to form products like 2-oxindole-3-acetic acid, no oxidative metabolites of PAA have been identified in plants to date researchgate.net. It is believed that the primary mechanism for irreversible inactivation of PAA is through the formation of amino acid conjugates, such as PAA-Asp and PAA-Glu, which are not readily hydrolyzed back to free PAA nih.gov.

Table 2: Identified Phenylacetic Acid (PAA) Conjugates in Plants.

| Conjugate | Type | Enzyme Family | Identified in |

| Phenylacetyl-aspartate (PAA-Asp) | Amino Acid | GH3 | Arabidopsis thaliana, Pea, Wheat |

| Phenylacetyl-glutamate (PAA-Glu) | Amino Acid | GH3 | Arabidopsis thaliana, Pea, Wheat |

| Phenylacetyl-leucine (PAA-Leu) | Amino Acid | GH3 | Pea, Wheat |

| Phenylacetyl-phenylalanine (PAA-Phe) | Amino Acid | GH3 | Pea, Wheat |

| Phenylacetyl-valine (PAA-Val) | Amino Acid | GH3 | Pea, Wheat |

| Phenylacetyl-glucose (PAA-glc) | Sugar | UGT | Arabidopsis thaliana, Pea, Spruce |

Microbial Biotransformation and Degradation Pathways of Acetic Acid and Analogues

There is no specific information in the reviewed literature concerning the microbial biotransformation and degradation of this compound. This section will discuss the known pathways for phenylacetic acid and general acetic acid degradation by microorganisms.

Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds like phenylacetic acid as a carbon and energy source nih.gov. The degradation of PAA is a key step in the microbial catabolism of many aromatic compounds, including phenylalanine and environmental pollutants like styrene (B11656) nih.gov.

The primary pathway for aerobic bacterial degradation of PAA is encoded by the paa gene cluster nih.gov. This pathway involves a series of enzymatic reactions that activate the aromatic ring and prepare it for cleavage. The key steps are:

Activation: PAA is first converted to phenylacetyl-CoA by a phenylacetyl-CoA ligase (PaaK) nih.govgoogle.com.

Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by a multicomponent oxygenase (PaaABCDE) nih.gov.

Ring Opening and β-Oxidation-like reactions: The epoxide undergoes further enzymatic transformations, including ring opening and a series of reactions analogous to the β-oxidation of fatty acids, which ultimately leads to the central metabolites succinyl-CoA and acetyl-CoA nih.gov.

This pathway is found in a wide range of bacteria, including Pseudomonas putida and Escherichia coli nih.gov.

Some microorganisms can also transform PAA into other compounds. For example, certain fungi are capable of hydroxylating phenylacetic acid to produce 3-hydroxyphenylacetic acid google.com.

Regarding acetic acid and its simpler analogues, many microorganisms, including bacteria and yeasts, can utilize them as a carbon source. Acetic acid is typically activated to acetyl-CoA, which can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle plos.org. In some bacteria, such as Acetic Acid Bacteria, ethanol (B145695) is oxidized to acetic acid in a process known as oxidative fermentation rsc.orgucsd.edu. These bacteria can further metabolize the produced acetic acid rsc.org.

The degradation of acetic acid esters can proceed through the cleavage of the ester bond, forming acetic acid and the corresponding alcohol, which are then further metabolized dntb.gov.ua.

Comparative Metabolomics and Flux Analysis in Biological Contexts

There are no available studies on the comparative metabolomics or metabolic flux analysis of this compound. The following provides a general overview of these techniques in the context of phenylacetic acid and related compounds.

Comparative Metabolomics:

Comparative metabolomics is a powerful tool used to analyze and compare the complete set of small-molecule metabolites in different biological samples. This approach can provide insights into the metabolic responses of organisms to genetic or environmental changes. In the context of PAA, metabolomic studies have been crucial in identifying novel PAA conjugates in plants and in understanding the metabolic crosstalk between PAA and IAA nih.govnih.govjetir.org. For example, by comparing the metabolite profiles of wild-type plants with those of mutants in auxin synthesis or signaling, researchers can elucidate the metabolic networks that regulate auxin homeostasis nih.gov.

Metabolic Flux Analysis (MFA):

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system. By using isotope-labeled substrates (e.g., ¹³C-labeled glucose or phenylalanine), MFA can trace the flow of atoms through metabolic pathways and provide a detailed picture of cellular metabolism. While specific MFA studies on PAA pathways are not abundant, this technique has been widely applied to understand the central carbon metabolism of microorganisms that can degrade aromatic compounds nih.gov. For instance, MFA could be used to determine the efficiency of the paa pathway in converting PAA into central metabolites and to identify potential bottlenecks in the pathway for metabolic engineering purposes. In the context of acetic acid metabolism in microorganisms like Acetic Acid Bacteria, ¹³C-labeling experiments have been used to elucidate the metabolic routes for the utilization of various carbon sources and the production of acetate (B1210297) and other metabolites nih.gov.

These advanced analytical techniques hold the potential to unravel the specific metabolic pathways of PAA derivatives like this compound in the future, should research in this area be undertaken.

Emerging Research Frontiers and Future Perspectives for 3 Propoxyphenyl Acetic Acid Investigations

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Future research into the synthesis of (3-propoxyphenyl)acetic acid is anticipated to align with the principles of green chemistry, focusing on developing methodologies that are both efficient and environmentally benign. Current synthetic routes for similar phenolic acid derivatives often rely on traditional chemical methods. The exploration of novel synthetic strategies could significantly enhance the sustainability of producing this compound.

Key areas for future investigation include:

Catalytic Processes: The development of novel catalysts, such as biocatalysts or chemocatalysts, could enable more selective and efficient synthesis, potentially reducing the number of reaction steps and the generation of byproducts.

Alternative Solvents and Reaction Conditions: A shift towards greener solvents, such as water, supercritical fluids, or bio-based solvents, would minimize the environmental impact associated with volatile organic compounds. patsnap.commdpi.com Additionally, the use of energy-efficient techniques like microwave-assisted synthesis or flow chemistry could offer advantages in terms of reaction time and energy consumption. mdpi.com

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would be a significant step towards a more sustainable chemical industry.

| Potential Green Chemistry Approach | Benefit |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved safety, scalability, and efficiency. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |

| Use of Green Solvents | Lower environmental impact, improved safety. patsnap.com |

Exploration of Undiscovered Biological Targets and Molecular Mechanisms of Action

While the biological activities of this compound are not extensively documented, future research could uncover novel therapeutic applications through systematic screening and mechanistic studies. The structural motifs present in the molecule, namely the phenylacetic acid core, suggest potential interactions with a variety of biological targets.

Future research in this area would likely involve:

High-Throughput Screening: Screening this compound against large panels of biological targets, such as enzymes and receptors, could identify novel bioactivities.

Phenotypic Screening: Assessing the effects of the compound in cell-based or whole-organism models can reveal unexpected therapeutic potential without a priori knowledge of the target.

Omics Technologies: Employing genomics, proteomics, and metabolomics approaches can help to elucidate the molecular pathways modulated by this compound, thereby identifying its mechanism of action and potential biological targets.

Integration of Advanced Computational Techniques for De Novo Molecular Design and Prediction

Computational chemistry and machine learning are powerful tools for accelerating drug discovery and materials science. nih.govnih.gov For this compound, these techniques can be leveraged to design novel analogs with improved properties and to predict their biological activities and physicochemical characteristics.

Future computational studies could focus on:

De Novo Design: Utilizing generative models and artificial intelligence to design novel molecules based on the this compound scaffold with desired properties. nih.govnih.gov

Molecular Docking and Simulation: Predicting the binding affinity and mode of interaction of this compound and its derivatives with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound analogs with their biological activity, guiding the design of more potent compounds.

| Computational Technique | Application for this compound |

| De Novo Design | Generation of novel analogs with optimized properties. nih.govnih.gov |

| Molecular Docking | Identification of potential biological targets and binding modes. |

| QSAR | Prediction of biological activity and property optimization. |

Research into Environmental Biotransformation and Potential Bioremediation Applications

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research into its biotransformation by microorganisms can provide insights into its persistence and potential for bioaccumulation. nih.gov

Future research directions include:

Biodegradation Studies: Investigating the ability of various microorganisms (bacteria and fungi) to degrade this compound under different environmental conditions. nih.gov

Metabolite Identification: Characterizing the intermediate products of biotransformation to understand the degradation pathway.

Bioremediation Strategies: Exploring the use of specific microorganisms or microbial consortia for the remediation of environments potentially contaminated with this compound.

Interdisciplinary Research at the Interface of Chemistry and Biological Systems

The future exploration of this compound will likely benefit from a highly interdisciplinary approach, integrating chemistry, biology, computational science, and environmental science. Such collaborations are essential for a comprehensive understanding of the molecule's properties and potential applications.

Potential interdisciplinary research projects could involve:

Chemical Biology: Designing and synthesizing chemical probes based on the this compound structure to study biological processes.

Medicinal Chemistry and Pharmacology: Collaboratively designing, synthesizing, and evaluating novel analogs for specific therapeutic targets.

Environmental Chemistry and Microbiology: Jointly investigating the environmental fate and bioremediation potential of the compound.

Q & A

Q. What metabolic engineering approaches can enhance the microbial biosynthesis of this compound?

- Methodology : Engineer Acetobacter or Pseudomonas strains by overexpressing alcohol dehydrogenases (ADH) and acyltransferase genes. Use ¹³C metabolic flux analysis to optimize carbon flow toward phenylpropanoid pathways. Employ CRISPR-Cas9 for targeted gene editing and RNA-seq to identify rate-limiting steps .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the pH-dependent reactivity of this compound in aqueous solutions?

- Methodology : Perform kinetic studies under buffered conditions (pH 2–10) using UV-Vis spectroscopy to monitor esterification or decarboxylation rates. Compare with Arrhenius plots to determine activation energies. Use LC-MS to identify intermediates and validate mechanisms via isotopic labeling (e.g., ¹⁸O in carboxylic groups) .

Q. What computational tools are effective for predicting the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.